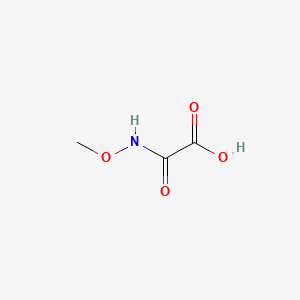![molecular formula C13H18N2 B13533559 (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-Benzyl-3,8-diazabicyclo[321]octane is a bicyclic compound that contains nitrogen atoms within its structure This compound is part of the azabicyclo[32
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies . These methods often rely on the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed to achieve high yields and purity in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
Uniqueness
(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of a benzyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
(1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12/h1-5,12-14H,6-10H2/t12-,13+ |
Clé InChI |
QXMPIEOTDBYZDL-BETUJISGSA-N |
SMILES isomérique |
C1C[C@H]2CN(C[C@@H]1N2)CC3=CC=CC=C3 |
SMILES canonique |
C1CC2CN(CC1N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


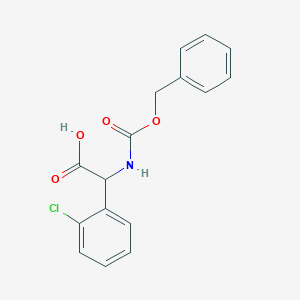
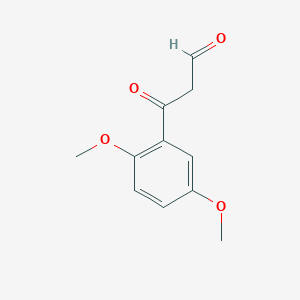
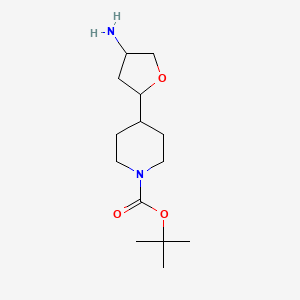
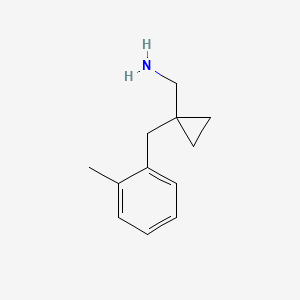

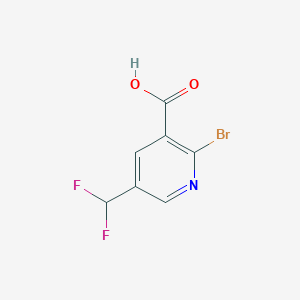
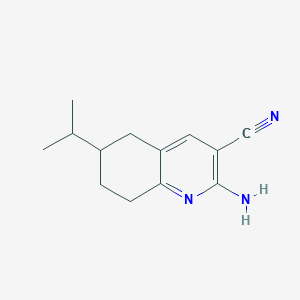

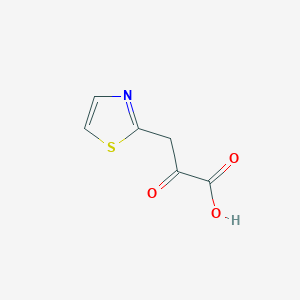
![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)

![O-[(4-phenylphenyl)methyl]hydroxylamine](/img/structure/B13533538.png)
